molecular formula C8H9FS B2653127 4-Fluoro-2,6-dimethylbenzenethiol CAS No. 38380-18-6

4-Fluoro-2,6-dimethylbenzenethiol

Cat. No.: B2653127
CAS No.: 38380-18-6
M. Wt: 156.22
InChI Key: WMUBERLZPXKQLZ-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylbenzenethiol is a fluorinated benzenethiol compound supplied for laboratory research use. This chemical is characterized by the molecular formula C 8 H 9 FS and a molecular weight of 156.22 g/mol . It is identified by the CAS Registry Number 38380-18-6 . As a benzenethiol derivative, this compound belongs to a class of molecules that serve as critical intermediates in organic synthesis . Specifically, substituted benzenethiols are valuable building blocks for the construction of more complex sulfur-containing molecules. Researchers utilize such thiols in the development of novel compounds for various fields, including materials science and pharmaceutical research. For instance, recent methodologies, such as visible-light-mediated C(sp)–S cross-couplings, highlight the relevance of aryl thiols like 4-Fluoro-2,6-dimethylbenzenethiol in creating alkynyl thioethers, which are key precursors in agrochemical and pharmaceutical active ingredients . The presence of both the thiol (-SH) group and the fluorine substituent on the aromatic ring provides a versatile handle for further chemical modifications and can be instrumental in modulating the electronic properties and bioavailability of target molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2,6-dimethylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBERLZPXKQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2,6 Dimethylbenzenethiol

Nucleophilic Aromatic Substitution Reactions Involving the Thiolate Moiety

While direct nucleophilic aromatic substitution (SNAr) on 4-fluoro-2,6-dimethylbenzenethiol itself is not the most common reaction pathway, the corresponding thiolate anion is a potent nucleophile. In the presence of a suitable base, the thiol group is deprotonated to form the thiolate, which can then participate in SNAr reactions with activated aryl halides. For these reactions to proceed, the aryl halide must contain strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgscribd.com This is because these groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgscribd.com First, the thiolate anion attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate of these reactions is influenced by the nature of the leaving group, with fluorine being a better leaving group than chlorine in many SNAr reactions due to its strong electron-withdrawing inductive effect which makes the aromatic ring more electrophilic. nih.govkyoto-u.ac.jp

Recent studies have indicated that the mechanism of SNAr reactions can be more complex than the simple stepwise model, with some reactions proceeding through a concerted or borderline mechanism. rsc.org The specific pathway is influenced by the nature of the nucleophile and the substrate. rsc.org

Electrophilic Aromatic Substitution Patterns Governed by Fluoro and Methyl Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The thiol group (-SH) and the methyl groups (-CH₃) are both ortho, para-directing and activating. Conversely, the fluorine atom is ortho, para-directing but deactivating due to its strong inductive electron-withdrawing effect, which is only partially offset by its resonance electron-donating effect.

The directing effects of these substituents in 4-fluoro-2,6-dimethylbenzenethiol are as follows:

Thiol Group (-SH): Strongly activating and ortho, para-directing.

Methyl Groups (-CH₃): Activating and ortho, para-directing.

Fluorine Atom (-F): Deactivating but ortho, para-directing.

Radical Pathways in the Transformations of Fluorinated Thiols

Fluorinated thiols can participate in reactions involving radical intermediates. Thiyl radicals (RS•) can be generated from thiols through various mechanisms, including single-electron transfer processes. njit.edu These radicals can then undergo further reactions, such as dimerization to form disulfides (RSSR). njit.edu

Kinetic studies on the oxidation of 4-fluorobenzenethiol have shown that the reaction can proceed through the formation of a thiyl radical, which is then expelled from a catalyst molecule before coupling in solution to form the disulfide. njit.edu The presence of fluorine can influence the kinetics of these radical reactions.

Furthermore, photoinduced transformations involving electron donor-acceptor (EDA) complexes can lead to the formation of aryl radicals from aryl halides. nih.gov In the context of 4-fluoro-2,6-dimethylbenzenethiol, the generation of a thiyl radical could initiate a radical chain mechanism, such as a unimolecular nucleophilic substitution (SRN1) type process, for C-S bond formation. nih.gov The addition of radical scavengers like TEMPO has been shown to inhibit such thioetherification reactions, providing evidence for the involvement of radical intermediates. nih.gov

Thiol-Mediated Reactions: C-S Coupling and Thioetherification Processes

4-Fluoro-2,6-dimethylbenzenethiol is a valuable substrate for C-S cross-coupling reactions to form thioethers (sulfides). These reactions are of significant importance in organic synthesis. Various methods have been developed for C-S bond formation, often employing transition metal catalysts or photoredox catalysis. orgsyn.orgorgsyn.org

Nickel-catalyzed thioetherification has been shown to be effective for coupling sterically hindered thiols, such as 2,6-dimethylbenzenethiol (B89409), with aryl chlorides. uwa.edu.au These reactions tolerate a range of functional groups on both the thiol and the aryl halide. The use of specific ligands can be crucial for the efficiency of these catalytic systems. uwa.edu.au

Photoredox catalysis offers a milder alternative for C-S cross-coupling. orgsyn.orgorgsyn.org These methods often proceed via the formation of an electron donor-acceptor (EDA) complex between the thiolate and an appropriate partner, which upon photoirradiation, can initiate a radical chain reaction to form the thioether. nih.gov 2,6-dimethylbenzenethiol has been successfully used as a coupling partner in such photoinduced transformations. nih.gov

Influence of Steric Hindrance from ortho-Methyl Groups on Reactivity

The two methyl groups at the ortho-positions to the thiol group in 4-fluoro-2,6-dimethylbenzenethiol exert significant steric hindrance. This steric bulk can influence the reactivity of the thiol group in several ways.

In C-S cross-coupling reactions, while steric hindrance in the electrophile can be problematic, steric bulk on the nucleophile (the thiol) is often better tolerated. orgsyn.orgorgsyn.org For instance, 2,6-dimethylbenzenethiol has been shown to couple effectively with aryl bromides in photoredox-catalyzed reactions. orgsyn.orgorgsyn.org Similarly, in nickel-catalyzed thioetherifications, sterically encumbered thiols like 2,6-dimethylbenzenethiol can provide excellent yields of the corresponding sulfides. uwa.edu.au

However, the steric hindrance can also be beneficial. In the context of studying reactive intermediates, a sterically encumbered thiol can help to stabilize otherwise transient species, allowing for their direct observation. rsc.orgrsc.org For example, a sterically hindered fluorinated triptycene (B166850) thiol was designed to enable the direct observation of intermediates like sulfenic acids (RSOH) by ¹⁹F NMR. rsc.orgrsc.org

Electronic Effects of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the 4-position has a profound electronic influence on the reactivity of the aromatic ring. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution by decreasing the electron density of the ring, making it less attractive to electrophiles. libretexts.org

Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weaker than its inductive effect. The net result is that fluorine is a deactivating substituent in EAS. researchgate.net

In nucleophilic aromatic substitution, the strong inductive effect of fluorine is advantageous. It makes the carbon atom to which it is attached more electrophilic and helps to stabilize the negative charge in the Meisenheimer intermediate, thus accelerating the rate of nucleophilic attack. scribd.comkyoto-u.ac.jp In fact, aryl fluorides are often more reactive than other aryl halides in SNAr reactions. kyoto-u.ac.jp The presence of the fluorine atom in 4-fluoro-2,6-dimethylbenzenethiol therefore enhances its potential as a substrate for reactions where the fluorine atom itself is the leaving group, provided the ring is sufficiently activated by other electron-withdrawing groups.

Applications of 4 Fluoro 2,6 Dimethylbenzenethiol in Contemporary Chemical Synthesis

4-Fluoro-2,6-dimethylbenzenethiol as a Versatile Building Block in Organic Synthesis

In organic synthesis, "building blocks" are foundational molecules that can be systematically assembled into more complex structures. 4-Fluoro-2,6-dimethylbenzenethiol fits this description perfectly, serving as a key starting material for a range of functionalized molecules used in medicinal chemistry, materials science, and agrochemical research. nih.govjst.go.jp The presence of three distinct functional points—the thiol group, the fluoro group, and the aromatic ring—allows for a multitude of chemical transformations.

The strategic placement of its substituents provides chemists with precise control over reaction outcomes. The steric hindrance from the two methyl groups flanking the thiol can direct reactions to specific sites and stabilize reactive intermediates. Meanwhile, the fluorine atom modulates the electronic properties of the benzene (B151609) ring, influencing its reactivity and providing a site for further modification. ontosight.ai

A key application of structurally similar thiophenols is in the synthesis of bioactive molecules. For instance, the related 2,6-dimethylbenzenethiol (B89409) is used to synthesize butanoic acid derivatives, which are investigated for their potential antimicrobial and antioxidant properties. ontosight.ai This demonstrates how the 2,6-dimethylthiophenyl scaffold, shared by 4-fluoro-2,6-dimethylbenzenethiol, serves as a cornerstone for constructing biologically relevant compounds. Its versatility allows for its incorporation into diverse molecular architectures, making it an essential tool for chemists aiming to create novel compounds with tailored properties.

Derivatization Strategies for 4-Fluoro-2,6-dimethylbenzenethiol

The chemical reactivity of 4-Fluoro-2,6-dimethylbenzenethiol can be harnessed through targeted derivatization of either its sulfur-containing functional group or its aromatic core.

The thiol (-SH) group is readily converted into a variety of other sulfur-containing functionalities, expanding the synthetic utility of the parent molecule.

Aryl Sulfides: A primary transformation is the formation of thioethers (sulfides). The thiol can be deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can then react with various electrophiles. For example, sterically hindered thiolates derived from compounds like 2,6-dimethylbenzenethiol react efficiently with aryl diazonium salts or perfluoroalkyl iodides to produce unsymmetrical diaryl sulfides and aryl perfluoroalkyl sulfides, respectively. fluorine1.ruarkat-usa.org A photoinduced, metal-free method has also been demonstrated to couple hindered thiols with thianthrenium salts to yield thioethers. nih.gov These reactions showcase pathways to valuable C-S bond formations.

Table 1: Representative Synthesis of Aryl Sulfides from Hindered Thiols

Thiol Reactant Coupling Partner Conditions Product Yield Reference
2,6-Dimethylbenzenethiol 4-Cyanobenzene diazonium tetrafluoroborate (B81430) Ball-milling, K₂CO₃, 30 min 4-((2,6-Dimethylphenyl)thio)benzonitrile 92% arkat-usa.org
4-(tert-Butyl)-2,6-dimethylbenzenethiol Perfluorobutyl iodide NaH, DMF, 20 h 1-((Perfluorobutyl)thio)-4-(tert-butyl)-2,6-dimethylbenzene 85% fluorine1.ruresearchgate.net

Sulfonyl Chlorides and Disulfides: The sulfur atom can be oxidized to higher oxidation states. Oxidation of thiols can lead to the formation of disulfides. More vigorous oxidation can convert the thiol into a sulfonyl chloride. For instance, 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is a known derivative, suggesting a straightforward oxidation pathway from the thiol. epa.govbldpharm.com General methods for this transformation, such as oxidation with chlorine in the presence of an acid, are well-established. rsc.org These sulfonyl chlorides are themselves versatile intermediates, reacting with nucleophiles like amines to form sulfonamides. cymitquimica.com Furthermore, related bulky diaryl disulfides have been synthesized and subsequently oxidized to arylsulfur trifluorides, which act as specialized fluorinating agents. acs.org

The benzene ring of 4-Fluoro-2,6-dimethylbenzenethiol can also be functionalized, typically through electrophilic aromatic substitution. msu.edu The existing substituents direct the position of any new incoming group.

The two methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The combined effect of these groups makes the positions meta to the fluorine (i.e., adjacent to the methyl groups) the most likely sites for electrophilic attack, although the steric bulk of the methyl groups can influence this. Standard electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen source and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Another advanced modification strategy involves the silylation of the aromatic ring. For example, related dihaloarenes like 1,2-dibromo-4-fluorobenzene (B1585839) can be converted to 4-fluoro-1,2-bis(trimethylsilyl)benzene, demonstrating that the fluoro-dimethyl-benzene core is amenable to metal-mediated silylation reactions. d-nb.info Such reactions introduce new functional handles for further cross-coupling chemistry.

Role of 4-Fluoro-2,6-dimethylbenzenethiol as a Ligand Precursor in Catalysis

The unique electronic and steric profile of 4-Fluoro-2,6-dimethylbenzenethiol makes its derivatives attractive candidates for ligands in transition metal catalysis.

The performance of a metal catalyst is critically dependent on the ligands coordinated to the metal center. These ligands modulate the metal's reactivity, selectivity, and stability. Thiophenol derivatives are widely used as ligands where the soft sulfur atom binds strongly to many transition metals.

In the case of 4-Fluoro-2,6-dimethylbenzenethiol, the substituents offer a powerful combination of effects:

Steric Hindrance: The two ortho-methyl groups create a bulky, sterically hindered environment around the sulfur donor atom. When this sulfur coordinates to a metal, these methyl groups form a "ligand pocket" that can control access to the metal's active site, influencing the stereoselectivity of a catalytic reaction. acs.org

Electronic Tuning: The fluorine atom is strongly electron-withdrawing, which reduces the electron density on the benzene ring and, by extension, on the sulfur atom. This electronic modification can fine-tune the metal center's reactivity, impacting its catalytic cycle. The ability to precisely adjust a ligand's electronic properties is a cornerstone of modern catalyst design. reading.ac.uk

The combination of steric bulk and electronic tuning allows for the rational design of catalysts for specific chemical transformations, where reaction rates and product selectivity can be optimized.

While specific catalytic applications of ligands derived directly from 4-Fluoro-2,6-dimethylbenzenethiol are highly specialized, the principles are well-demonstrated by related systems. For instance, sterically hindered aryl groups, such as the 2,4,6-trimethylphenyl group, have been incorporated into iridium(III) complexes used for Suzuki cross-coupling reactions. uni-marburg.de This highlights how bulky aromatic scaffolds, analogous to the one provided by 4-fluoro-2,6-dimethylbenzenethiol, are used to build effective catalysts.

The general field of metallaaromatics, where a metal atom is part of an aromatic ring system, often utilizes complex organic ligands to stabilize the metallic center and impart specific photophysical or catalytic properties. reading.ac.uk Derivatives of 4-fluoro-2,6-dimethylbenzenethiol could be used to create novel osmium or iridium complexes with potential applications in materials science or as catalysts. The synthesis of various transition metal complexes with tailored organic ligands is a thriving area of research, with applications in everything from organic light-emitting diodes (OLEDs) to pharmaceuticals. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
4-Fluoro-2,6-dimethylbenzenethiol
2,6-Dimethylbenzenethiol
4-Bromobutanoic acid
4-((2,6-Dimethylphenyl)thio)benzonitrile
4-Cyanobenzene diazonium tetrafluoroborate
1-((Perfluorobutyl)thio)-4-(tert-butyl)-2,6-dimethylbenzene
4-(tert-Butyl)-2,6-dimethylbenzenethiol
Perfluorobutyl iodide
(2,6-Dimethylphenyl)(phenyl)sulfane
Thianthrenium Salt
4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride
Arylsulfur trifluoride
1,2-Dibromo-4-fluorobenzene
4-Fluoro-1,2-bis(trimethylsilyl)benzene
Nitric acid
Sulfuric acid
2,4,6-Trimethylphenyl group
Iridium(III)

Potential in Advanced Materials Chemistry

The unique structural characteristics of 4-Fluoro-2,6-dimethylbenzenethiol, namely the presence of a reactive thiol group, a fluorine atom, and two methyl groups on a benzene ring, position it as a promising building block in the field of advanced materials chemistry. While direct, extensive research on this specific molecule is emerging, its potential can be inferred from the well-documented chemistry of related functionalized thiophenols and aromatic compounds. The interplay between the electron-withdrawing nature of the fluorine atom, the steric and electronic effects of the methyl groups, and the metal-coordinating and polymerizing ability of the thiol group suggests its utility in several areas of modern materials synthesis.

Role in the Synthesis of Novel Fluorinated Poly(phenylene sulfide)s (PPS)

Poly(phenylene sulfide) (PPS) is a high-performance engineering thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties. digitellinc.comresearchgate.netscispace.com The synthesis of PPS and its derivatives often involves the polymerization of thiophenol-based monomers. digitellinc.com The incorporation of specific functional groups into the polymer backbone is a key strategy for tailoring its properties.

4-Fluoro-2,6-dimethylbenzenethiol could serve as a valuable monomer in the synthesis of novel, functionalized PPS. The presence of the fluorine atom is anticipated to bestow unique characteristics upon the resulting polymer. Fluorination is a known strategy to enhance thermal stability and modify the electronic and optical properties of polymers. ontosight.ai For instance, the synthesis of various PPS derivatives through oxidative polymerization has shown that functional groups on the aromatic ring can lead to amorphous polymers with high refractive indices. digitellinc.com

The methyl groups at the 2 and 6 positions would also play a crucial role. Their steric bulk would likely disrupt the close packing of polymer chains, leading to increased solubility of the resulting PPS derivative in common organic solvents. This is a significant advantage, as the processability of standard PPS is often challenging due to its poor solubility. scispace.com Research on poly(2,6-dimethyl-1,4-phenylenesulfide) has demonstrated that such substitutions can yield soluble polymers, which are amenable to further functionalization. rsc.orgrsc.org

The combination of fluorine and dimethyl substitution in a PPS derived from 4-Fluoro-2,6-dimethylbenzenethiol could therefore lead to a new class of materials with a unique balance of properties.

Table 1: Predicted Effects of 4-Fluoro-2,6-dimethylbenzenethiol Incorporation on Poly(phenylene sulfide) Properties

FeatureExpected InfluenceRationale
Solubility IncreasedSteric hindrance from dimethyl groups disrupts polymer chain packing. scispace.comrsc.org
Thermal Stability Potentially EnhancedThe strong carbon-fluorine bond can increase thermal resistance.
Optical Properties Modified Refractive IndexThe presence of sulfur and fluorine atoms can lead to polymers with high refractive indices. digitellinc.com
Processability ImprovedEnhanced solubility facilitates easier processing and shaping of the material. scispace.com

Application as a Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net The choice of the organic ligand is critical as it dictates the structure, pore size, and functionality of the resulting MOF. Thiol and thioether-based ligands have been successfully employed in the synthesis of robust and functional MOFs. rsc.org The sulfur atom in the thiol group of 4-Fluoro-2,6-dimethylbenzenethiol can act as a coordination site, binding to metal centers to form the framework structure.

The functional groups on the benzenethiol (B1682325) ring would project into the pores of the MOF, defining its chemical environment. The fluorine atom, being highly electronegative, can create specific interaction sites for gas molecules, potentially enhancing the selectivity for certain gases in separation applications. researchgate.net Fluorination of MOF ligands has been shown to increase hydrophobicity and alter gas sorption properties. researchgate.net

Simultaneously, the two methyl groups would modify the steric environment within the pores. This could be leveraged to fine-tune the pore size for selective molecular sieving applications. The combination of electronic tuning by the fluorine atom and steric tuning by the methyl groups makes 4-Fluoro-2,6-dimethylbenzenethiol a potentially valuable ligand for creating MOFs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.netfluoromart.com

Table 2: Potential Contributions of 4-Fluoro-2,6-dimethylbenzenethiol as a MOF Ligand

MOF PropertyPotential Impact of the LigandScientific Basis
Gas Sorption Enhanced selectivityFluorine atoms can create specific binding sites for guest molecules. researchgate.net
Pore Environment Hydrophobic and Sterically DefinedFluorine and methyl groups increase hydrophobicity and provide steric bulk. researchgate.net
Structural Stability Robust FrameworkThiol-metal coordination bonds can form stable MOF structures. rsc.org
Catalytic Activity Tunable Active SitesThe functionalized pores can create a specific environment for catalytic reactions.

Use in the Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. Thiol-based molecules are the archetypal components for forming SAMs on noble metal surfaces like gold, due to the strong, covalent gold-sulfur bond. acs.orgnih.gov These monolayers are of great interest for modifying surface properties, such as wettability, adhesion, and corrosion resistance, and for applications in molecular electronics and biosensing. researchgate.netresearchgate.net

4-Fluoro-2,6-dimethylbenzenethiol is an ideal candidate for forming robust SAMs. The thiol group would serve as the anchor, binding the molecule to the substrate. The aromatic ring, along with its substituents, would form the outer surface of the monolayer, dictating its properties.

The terminal groups of the SAM—in this case, the fluorine and methyl groups—are critical. The fluorine atom would significantly lower the surface energy, leading to a hydrophobic and potentially oleophobic surface. The dimethyl groups would influence the packing density and arrangement of the molecules within the monolayer. The steric hindrance caused by the methyl groups might lead to a less densely packed monolayer compared to one formed from an unsubstituted fluorothiophenol, which could be advantageous for certain applications where controlled spacing between surface-immobilized molecules is desired.

Table 3: Projected Properties of Self-Assembled Monolayers from 4-Fluoro-2,6-dimethylbenzenethiol

SAM CharacteristicExpected PropertyRationale
Surface Energy LowThe presence of fluorine at the interface reduces surface energy.
Wettability HydrophobicFluorinated surfaces are known to be highly water-repellent.
Molecular Packing Potentially altered densitySteric hindrance from methyl groups can influence the 2D arrangement of molecules. researchgate.net
Applications Anti-fouling surfaces, molecular electronics, corrosion resistanceTailored surface properties are key to these advanced applications. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation of 4 Fluoro 2,6 Dimethylbenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atom on the benzene (B151609) ring.

The ¹H NMR spectrum of 4-Fluoro-2,6-dimethylbenzenethiol is expected to provide distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton.

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are located at the C3 and C5 positions and are expected to appear as a single signal. This signal would be split into a triplet by coupling to the fluorine atom at C4 and the adjacent aromatic proton (a "virtual" coupling). The chemical shift is anticipated in the range of δ 6.8-7.2 ppm.

Methyl Protons (-CH₃): The two methyl groups at the C2 and C6 positions are also equivalent. They will produce a sharp, intense singlet in the spectrum, as there are no adjacent protons to cause splitting. This signal is expected to appear in the upfield region, typically around δ 2.1-2.4 ppm.

Thiol Proton (-SH): The thiol proton signal is typically a broad singlet, and its chemical shift can vary significantly (δ 3.0-4.0 ppm) depending on factors like solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-2,6-dimethylbenzenethiol
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9Triplet (t)2HAr-H (H3, H5)
~3.4Broad Singlet (br s)1H-SH
~2.3Singlet (s)6H-CH₃ (at C2, C6)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The presence of the electron-rich fluorine and sulfur atoms will influence the chemical shifts, and carbon-fluorine coupling will be observed.

Aromatic Carbons: Due to symmetry, four signals are expected for the six aromatic carbons.

C4 (C-F): This carbon, directly bonded to fluorine, will exhibit the largest chemical shift among the aromatic carbons (predicted around δ 160 ppm) and will appear as a doublet with a large one-bond coupling constant (¹JC-F ≈ 245 Hz).

C2/C6 (C-CH₃): These equivalent carbons attached to the methyl groups are expected around δ 138 ppm.

C3/C5 (C-H): These carbons adjacent to the fluorine will show a smaller two-bond C-F coupling (²JC-F) and are predicted to resonate around δ 115 ppm.

C1 (C-S): The carbon bearing the thiol group is expected to have a chemical shift around δ 128 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum, typically around δ 20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-2,6-dimethylbenzenethiol
Chemical Shift (δ, ppm)Carbon AssignmentExpected Coupling
~160C4¹JC-F ≈ 245 Hz
~138C2, C6-
~128C1-
~115C3, C5²JC-F ≈ 20 Hz
~20-CH₃-

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For 4-Fluoro-2,6-dimethylbenzenethiol, the spectrum will show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal is sensitive to the electronic environment. For an aryl fluoride, this is typically observed in the range of δ -110 to -120 ppm relative to a CFCl₃ standard. The signal is expected to be a triplet due to coupling with the two adjacent aromatic protons (H3 and H5).

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of the compound. For 4-Fluoro-2,6-dimethylbenzenethiol (C₈H₉FS), the expected exact mass is approximately 156.0460 g/mol . In a high-resolution mass spectrum (HRMS), the observation of the molecular ion peak (M⁺) at this m/z value would confirm the elemental composition. The mass spectrum would also likely show characteristic fragmentation patterns, such as the loss of the thiol group (-SH) or a methyl group (-CH₃).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Both IR and Raman spectroscopy provide information about the vibrational modes of the molecule, helping to identify functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol S-H bond.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band between 1250 and 1100 cm⁻¹ is indicative of the C-F bond.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations and the C-S stretching vibration (around 600-750 cm⁻¹) are often more prominent in the Raman spectrum. For related molecules like 4-fluorobenzenethiol, characteristic Raman peaks are well-documented. researchgate.netcdc.gov

Table 3: Predicted Vibrational Spectroscopy Frequencies for 4-Fluoro-2,6-dimethylbenzenethiol
Frequency Range (cm⁻¹)Vibrational ModeTechnique
3100-3000Aromatic C-H StretchIR/Raman
2960-2850Aliphatic C-H StretchIR/Raman
2600-2550S-H StretchIR (weak)/Raman
1600-1450Aromatic C=C StretchIR/Raman
1250-1100C-F StretchIR (strong)
750-600C-S StretchRaman

X-ray Crystallography for Solid-State Molecular Architecture

Should 4-Fluoro-2,6-dimethylbenzenethiol be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state. It would confirm the planar geometry of the benzene ring and the positions of the fluoro, dimethyl, and thiol substituents. Currently, there is no publicly available crystal structure for this compound.

Computational and Theoretical Investigations of 4 Fluoro 2,6 Dimethylbenzenethiol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methodssemanticscholar.org

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting molecular properties with high accuracy. researchgate.net DFT methods, such as the popular B3LYP functional, are widely used to study the vibrational spectroscopy and structural characteristics of complex systems. researchgate.net Ab initio methods, while computationally more intensive, provide benchmark data for molecular systems. uva.es These computational approaches are essential for investigating the quantitative structural activities and reaction kinetics of chemical compounds. researchgate.net

The molecular structure of 4-Fluoro-2,6-dimethylbenzenethiol is defined by a benzene (B151609) ring substituted with a thiol (-SH) group, a fluorine atom, and two methyl (-CH₃) groups. The optimization of its geometry using methods like DFT reveals the most stable three-dimensional arrangement of its atoms.

A critical aspect of its structure is the conformational preference of the thiol and methyl groups. The two methyl groups at the ortho-positions (2 and 6) relative to the thiol group create significant steric hindrance. This steric crowding forces the C-S bond to adopt a conformation that minimizes repulsive interactions. In related molecules like 2,6-disubstituted phenols or thiophenols, the substituent is often oriented perpendicular to the plane of the benzene ring. epfl.ch For 4-Fluoro-2,6-dimethylbenzenethiol, the S-H bond is expected to lie in a plane nearly perpendicular to the aromatic ring to avoid steric clashes with the adjacent methyl groups. The internal rotation of the methyl groups also represents a key conformational dynamic.

Table 1: Illustrative Optimized Geometrical Parameters (Predicted for Analogous Molecules) Note: This data is representative of typical bond lengths and angles for substituted benzenes and thiols, as direct literature values for 4-Fluoro-2,6-dimethylbenzenethiol are not available.

Parameter Predicted Value
C-S Bond Length ~1.77 Å
S-H Bond Length ~1.34 Å
C-F Bond Length ~1.36 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C-S-H Bond Angle ~96°
C-C-S Bond Angle ~122°

The electronic properties of 4-Fluoro-2,6-dimethylbenzenethiol are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net

HOMO: The HOMO is typically associated with the electron-donating ability of a molecule. In this compound, the HOMO is expected to have significant contributions from the sulfur p-orbitals of the thiol group and the π-system of the benzene ring.

LUMO: The LUMO relates to the electron-accepting ability. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring.

The substituents have distinct effects: the electron-donating methyl groups raise the energy of the frontier orbitals, while the electron-withdrawing fluorine atom lowers their energy. DFT calculations can precisely quantify these energies and visualize the orbital distributions. rsc.orgnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Based on DFT Calculations for Similar Aromatic Thiols) Note: Values are illustrative and depend on the specific computational method and basis set used.

Orbital Energy (eV)
HOMO -5.2 to -5.5 eV
LUMO -2.9 to -3.2 eV
HOMO-LUMO Gap 2.0 to 2.6 eV

Mechanistic Studies Through Computational Modeling

Computational modeling is invaluable for investigating reaction mechanisms that are difficult to probe experimentally. For aromatic compounds like 4-Fluoro-2,6-dimethylbenzenethiol, DFT calculations can be used to map potential energy surfaces for various reactions, identify transition states, and determine activation barriers.

For instance, in palladium-catalyzed C-H arylation reactions of simple arenes, mechanistic investigations combining kinetic measurements and computational studies have revealed that the reaction can proceed through a cooperative bimetallic mechanism rather than a monometallic one. rsc.org Similarly, studies on the oxidative addition of aryl iodides to nickel complexes use DFT to distinguish between electron transfer and halogen atom transfer pathways. nih.gov By modeling the reaction of a related compound, 2,5-diiodo-1,3-dimethylbenzene, researchers could infer the operative mechanism by comparing the cleavage rates of different C-I bonds, which correlated with the energies of the sigma antibonding (σ*) orbitals. nih.gov Such computational approaches could be applied to understand the reactivity of the C-S, C-F, or C-H bonds in 4-Fluoro-2,6-dimethylbenzenethiol in various chemical transformations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental results for structural validation. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net Theoretical studies on fluorobenzenes show that calculated ¹⁹F shielding tensors are highly sensitive to the molecular geometry, with methods like MP2 for optimization providing good agreement with experimental data. illinois.edu

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and methodological limitations, typically resulting in excellent agreement with experimental FTIR and FT-Raman spectra. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for an Analogous Molecule (e.g., a Fluorotoluene derivative) Note: This table demonstrates the typical correlation between calculated and observed data.

Vibrational Mode Calculated Frequency (cm⁻¹, Scaled) Experimental Frequency (cm⁻¹)
C-H Stretch (Aromatic) ~3080 ~3085
C-H Stretch (Methyl) ~2950 ~2955
C=C Ring Stretch ~1610 ~1615
C-F Stretch ~1250 ~1255
C-S Stretch ~700 ~705

Analysis of Non-Covalent Interactions within Molecular Systems

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For 4-Fluoro-2,6-dimethylbenzenethiol, several types of non-covalent interactions are significant:

π-π Stacking: The electron-rich aromatic ring can interact with other π-systems. The substitution pattern influences the nature of this interaction. While the methyl groups are electron-donating, the fluorine atom is electron-withdrawing, creating a complex quadrupole moment on the ring that dictates its stacking geometry with other aromatic molecules. uva.nlacs.org

S-H···π Interactions: The thiol group can act as a hydrogen bond donor, forming a weak S-H···π interaction with the face of another aromatic ring. This type of interaction is a key stabilizing force in the conformations of many aromatic thiols. uva.es

Halogen Bonding: The fluorine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophile.

C-H···π Interactions: The methyl C-H bonds can act as weak hydrogen bond donors to an aromatic ring. acs.org

Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions. researchgate.net

Large Amplitude Motions and Internal Dynamics in Aromatic Thiols

Large amplitude motions (LAMs) are low-frequency molecular vibrations that involve the movement of a part of the molecule over a large distance, often across a low potential energy barrier. mdpi.comnih.gov In 4-Fluoro-2,6-dimethylbenzenethiol, two primary types of LAMs are expected:

Internal Rotation of the Thiol Group: The rotation of the -SH group around the C-S bond is a classic example of a LAM. In unsubstituted thiophenol, this motion leads to tunneling between two equivalent planar structures. nih.gov However, in 4-Fluoro-2,6-dimethylbenzenethiol, the steric hindrance from the two ortho-methyl groups creates a significantly higher barrier to this rotation, which will strongly influence its internal dynamics.

Studying these LAMs provides deep insights into the shape of the potential energy surface and the nature of intramolecular forces. nih.gov

Synthesis and Reactivity of 4 Fluoro 2,6 Dimethylbenzenethiol Derivatives and Analogues

Structural Isomers and Closely Related Halogenated Thiophenols

Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms in space. resosir.com For 4-Fluoro-2,6-dimethylbenzenethiol, with the molecular formula C₈H₉FS, numerous structural isomers are possible by altering the substitution pattern on the benzene (B151609) ring. The positions of the fluorine, two methyl groups, and the thiol group can be varied to create a range of isomers, each with potentially unique chemical and physical properties.

The primary isomers of interest involve repositioning the substituents on the benzene ring. For instance, the fluorine atom could be at position 2 or 3, or the methyl groups could be in different locations relative to the thiol and fluorine. Some examples of structural isomers of a fluorodimethylbenzene core include 1-fluoro-2,3-dimethylbenzene, 2-fluoro-1,3-dimethylbenzene, and 1-fluoro-2,4-dimethylbenzene. nih.govstenutz.eusmolecule.com This highlights the structural diversity that can be achieved.

Beyond direct isomers, closely related halogenated thiophenols are also of interest. These compounds may substitute the fluorine with another halogen (chlorine, bromine, or iodine) or have a different arrangement of the same substituents. The study of these related compounds provides insight into the effects of different halogens on the reactivity of the thiophenol moiety.

Table 1: Examples of Potential Structural Isomers of Fluoro-dimethylbenzenethiol

Compound NamePosition of Fluoro GroupPosition of Methyl GroupsPosition of Thiol Group
4-Fluoro-2,6-dimethylbenzenethiol42, 61
2-Fluoro-4,6-dimethylbenzenethiol24, 61
3-Fluoro-2,5-dimethylbenzenethiol32, 51
5-Fluoro-2,4-dimethylbenzenethiol52, 41

This table presents a hypothetical list of isomers to illustrate the concept of structural isomerism.

Synthesis of Sulfur-Bridged Compounds from 4-Fluoro-2,6-dimethylbenzenethiol

4-Fluoro-2,6-dimethylbenzenethiol is a key starting material for the synthesis of various sulfur-bridged compounds, also known as thioethers. These reactions typically involve the formation of a carbon-sulfur bond. A common method for preparing aromatic thiols is by reacting a benzenoid compound with an activated halogen atom with an alkali metal disulfide. google.com

One approach to forming sulfur-bridged compounds is through the reaction of thiols with aryl halides. For instance, diaryl disulfides and thiosulfonates can be synthesized from halogenated thiols. nih.gov These reactions can be selective, with the product being determined by the specific reaction conditions. nih.gov Another method involves the photoinduced reaction of aryl halides with the thiourea (B124793) anion to produce arene thiolate ions, which can then be used to synthesize various aryl sulfur compounds. researchgate.net

Furthermore, electrochemical methods have been developed for creating C-S bonds. Electro-oxidative dehydrogenative C-S bond formation is a technique used in the synthesis of thienoacenes, which are sulfur-containing π-conjugated molecules. bohrium.com This involves the cyclization of sulfur-bridged precursors. bohrium.com

Table 2: General Methods for Synthesizing Sulfur-Bridged Compounds from Thiophenols

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Nucleophilic Aromatic SubstitutionThiophenol, Activated Aryl HalideBaseDiaryl Sulfide
Reaction with Alkali Metal DisulfideHalogenated Benzenoid, Alkali Metal DisulfideSolvent (e.g., ethylene (B1197577) glycol)Aromatic Thiol
Oxidation of ThiolsHalogenated ThiolAgNO₃/BF₃·OEt₂ or Al(H₂PO₄)₃/HNO₃Diaryl Disulfide or Thiosulfonate
Photoinduced ReactionAryl Halide, Thiourea anionLight (photoinduction)Arene Thiolate (intermediate)
Electrochemical C-S CouplingThiophenol derivativeElectrochemical cell, mediatorThienoacene

Exploration of Different Aromatic Substitution Patterns of Fluoro-Dimethylbenzenethiols

The reactivity of an aromatic compound is significantly influenced by the nature and position of its substituents. In fluoro-dimethylbenzenethiols, the fluorine atom and the methyl groups play a crucial role in directing the outcome of chemical reactions. Fluorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). However, it also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). Methyl groups are generally electron-donating through an inductive effect (+I).

The interplay of these electronic effects determines the electron density at different positions on the benzene ring, which in turn affects its susceptibility to electrophilic or nucleophilic attack. For example, in electrophilic aromatic substitution, the activating or deactivating nature of the substituents and their directing effects (ortho, para, or meta) are critical.

While specific comparative studies on the reactivity of different fluoro-dimethylbenzenethiol isomers are not widely documented, the principles of aromatic chemistry allow for predictions. The steric hindrance caused by the two methyl groups ortho to the thiol in 4-fluoro-2,6-dimethylbenzenethiol can also influence the reactivity of the thiol group itself, potentially shielding it from certain reactions. The relative positions of the electron-donating methyl groups and the electron-withdrawing fluorine atom will modulate the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion.

Reactivity of Derivatives in Cross-Coupling Reactions

Derivatives of 4-fluoro-2,6-dimethylbenzenethiol can be versatile partners in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The thiol group can be transformed into other functional groups to facilitate these reactions. For instance, phenols, the oxygen analogues of thiophenols, can be converted to aryl fluorosulfates, which are effective electrophilic partners in cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions. researchgate.netscispace.com A similar conversion of a thiophenol to a derivative suitable for cross-coupling is a viable synthetic strategy.

The Hiyama cross-coupling reaction, which couples organosilanes with organic halides, has been shown to be effective even with sterically hindered substrates. For example, the coupling of 1-chloro-4-methoxy-2,6-dimethylbenzene with phenyltrifluorosilane (B1582143) proceeds in high yield, demonstrating that the 2,6-dimethyl substitution pattern does not preclude successful cross-coupling. nih.gov This suggests that a similarly substituted derivative of 4-fluoro-2,6-dimethylbenzenethiol would also be a viable substrate in such reactions.

The development of methods for difluoromethylation has also expanded the scope of cross-coupling reactions. rsc.org These reactions allow for the introduction of the CF₂H group, which is of interest in medicinal chemistry. rsc.org

Table 3: Examples of Cross-Coupling Reactions with Related Aromatic Compounds

Cross-Coupling ReactionElectrophileNucleophileCatalyst System
Suzuki-MiyauraAryl FluorosulfateAryl Boronic AcidPd(OAc)₂ / Et₃N
SonogashiraDNA-encoded Aryl FluorosulfateTerminal AlkynePalladium catalyst
Hiyama1-chloro-4-methoxy-2,6-dimethylbenzenePhenyltrifluorosilanePalladium catalyst

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes to 4-Fluoro-2,6-dimethylbenzenethiol

Currently, there are no established, high-yielding synthetic routes specifically for 4-Fluoro-2,6-dimethylbenzenethiol. The development of efficient and scalable synthetic methodologies is a critical first step to enabling its broader investigation. Future research in this area could focus on several promising strategies, drawing inspiration from the synthesis of analogous compounds.

One potential avenue involves the introduction of a thiol group onto a pre-functionalized 4-fluoro-2,6-dimethylbenzene core. A possible starting material is 4-fluoro-2,6-dimethylaniline (B1332210), which could undergo diazotization followed by treatment with a sulfur-containing reagent. Another approach could begin with 2-bromo-5-fluoro-1,3-dimethylbenzene, where the bromine is displaced by a thiol group via a Newman-Kwart rearrangement or a metal-catalyzed thiolation reaction.

Alternatively, the direct fluorination of 2,6-dimethylbenzenethiol (B89409) presents another synthetic challenge. The presence of the thiol group complicates direct fluorination, often leading to oxidation. Therefore, the development of chemoselective fluorinating agents or the use of a protecting group strategy for the thiol function would be essential.

A comparative analysis of potential synthetic routes is presented in Table 1.

Method Starting Material Key Reagents Anticipated Advantages Potential Challenges
Diazotization of Amine4-Fluoro-2,6-dimethylanilineNaNO₂, H⁺, KSCN or similarReadily available starting material.Potential for side reactions and low yields.
Thiolation of Halide2-Bromo-5-fluoro-1,3-dimethylbenzeneNaSH or thiourea (B124793) followed by hydrolysisWell-established methodology for aryl thiols.Harsh reaction conditions may be required.
Fluorination of Thiol2,6-DimethylbenzenethiolElectrophilic fluorinating agent (e.g., Selectfluor)Direct introduction of fluorine.Oxidation of the thiol group, regioselectivity issues.

Further research is needed to optimize reaction conditions, including catalysts, solvents, and temperature, to achieve high yields and purity for each of these potential routes.

Expanding the Scope of Catalytic Applications Involving 4-Fluoro-2,6-dimethylbenzenethiol as a Ligand

The sulfur atom in 4-Fluoro-2,6-dimethylbenzenethiol possesses lone pairs of electrons, making it a potential ligand for transition metals. The electronic and steric properties of the aryl ring, influenced by the fluorine and methyl substituents, could modulate the catalytic activity of the resulting metal complexes. Future research should explore the synthesis of novel metal complexes with this thiol as a ligand and evaluate their catalytic efficacy in a range of organic transformations.

The electron-withdrawing nature of the fluorine atom is expected to decrease the electron-donating ability of the sulfur atom. This could be beneficial in catalytic cycles where reductive elimination is the rate-determining step. Conversely, the steric bulk of the two methyl groups flanking the sulfur atom could create a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic reactions.

Potential catalytic applications to be investigated are summarized in Table 2.

Catalytic Reaction Potential Metal Center Anticipated Role of the Ligand Potential Benefits
Cross-Coupling Reactions (e.g., Suzuki, Heck)Palladium, NickelStabilize the metal center, influence reductive elimination.Enhanced catalytic activity and selectivity.
C-H ActivationRhodium, IridiumDirecting group, modulate electronics of the metal.Novel bond formations.
HydrogenationRuthenium, RhodiumControl of stereoselectivity through steric hindrance.Asymmetric synthesis of chiral molecules.

The synthesis and characterization of these metal complexes, followed by systematic screening in various catalytic reactions, will be crucial to unlocking the potential of 4-Fluoro-2,6-dimethylbenzenethiol in catalysis.

Advanced Mechanistic Insights into Complex Transformations

A deep understanding of the reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. For reactions involving 4-Fluoro-2,6-dimethylbenzenethiol, either as a substrate or a ligand, detailed mechanistic studies are warranted. A combination of experimental techniques and computational modeling will be instrumental in elucidating the intricate details of these transformations.

Kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of reaction intermediates can provide valuable experimental evidence for proposed mechanistic pathways. For instance, in cross-coupling reactions where 4-Fluoro-2,6-dimethylbenzenethiol acts as a nucleophile, understanding the rates of oxidative addition, transmetalation, and reductive elimination will be key.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, calculate activation energies, and visualize transition states. This can provide insights into the role of the fluorine and methyl substituents in influencing the reactivity and selectivity of the molecule.

Key areas for mechanistic investigation are outlined below:

Nucleophilic Aromatic Substitution: Elucidating the effect of the fluorine and methyl groups on the rate and regioselectivity of SNAr reactions at the thiol group.

Metal-Catalyzed Cross-Coupling: Investigating the elementary steps of the catalytic cycle when 4-Fluoro-2,6-dimethylbenzenethiol is used as a ligand or a coupling partner.

Radical Reactions: Exploring the potential for 4-Fluoro-2,6-dimethylbenzenethiol to participate in radical-mediated transformations and understanding the stability of the corresponding thiyl radical.

Exploration of Supramolecular Chemistry and Host-Guest Interactions with 4-Fluoro-2,6-dimethylbenzenethiol

The distinct functional groups and aromatic nature of 4-Fluoro-2,6-dimethylbenzenethiol make it an attractive building block for the construction of supramolecular assemblies. The thiol group can act as a hydrogen bond donor and acceptor, the fluorine atom can participate in halogen bonding, and the aromatic ring can engage in π-stacking and C-H···π interactions. acs.orgresearchgate.net The interplay of these non-covalent interactions could lead to the formation of well-defined, higher-order structures.

Future research could focus on the design and synthesis of macrocycles or cages incorporating the 4-Fluoro-2,6-dimethylbenzenethiol moiety. The unique electronic and steric properties of this compound could impart specific recognition properties to these host molecules.

The potential of 4-Fluoro-2,6-dimethylbenzenethiol to act as a guest molecule within a host cavity should also be explored. The size, shape, and electronic properties of the molecule would determine its binding affinity and selectivity for different host systems. Such host-guest complexes could find applications in sensing, separation, and controlled release.

A summary of potential non-covalent interactions and their implications is provided in Table 3.

Interaction Type Participating Group(s) Potential Application
Hydrogen BondingThiol (S-H)Formation of chains, sheets, or networks.
Halogen BondingFluorine (C-F)Anion recognition, crystal engineering.
π-StackingAromatic RingSelf-assembly of columnar or layered structures.
C-H···π InteractionsMethyl groups and aromatic ringControl of molecular conformation and packing.

The systematic study of these non-covalent interactions, both in the solid state and in solution, will pave the way for the rational design of novel functional materials based on 4-Fluoro-2,6-dimethylbenzenethiol.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Fluoro-2,6-dimethylbenzenethiol, and how can side reactions be mitigated?

  • Methodology : A common approach involves nucleophilic substitution on halogenated precursors (e.g., 4-fluoro-2,6-dimethylbenzyl chloride) using thiourea or thioacetate, followed by hydrolysis. However, atmospheric oxygen can oxidize the thiol (-SH) group to disulfane (-S-S-), as observed in structurally similar thiols like 4-tert-butyl-2,6-dimethylbenzenethiol . To minimize this, reactions should be conducted under inert atmospheres (N₂/Ar) with reducing agents (e.g., dithiothreitol) added to stabilize the thiol.

Q. How can researchers characterize the purity and structural integrity of 4-Fluoro-2,6-dimethylbenzenethiol?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm substitution patterns (e.g., fluorine-induced deshielding at C4 and methyl groups at C2/C6).
  • HPLC-MS : Quantify purity and detect disulfane byproducts (oxidized dimers) using reverse-phase chromatography with UV detection at 254 nm .
  • Elemental Analysis : Verify stoichiometry (C, H, S, F) to ensure synthetic accuracy.

Q. What are the key reactivity trends of 4-Fluoro-2,6-dimethylbenzenethiol in nucleophilic and electrophilic reactions?

  • Methodology :

  • Nucleophilic Reactions : The thiol group participates in alkylation (e.g., with alkyl halides) or metal coordination (e.g., Au/Ag nanoparticles). Steric hindrance from 2,6-dimethyl groups may slow reactivity compared to unsubstituted analogs.
  • Electrophilic Aromatic Substitution : Fluorine at C4 directs electrophiles to meta positions, but methyl groups at C2/C6 hinder substitution. Experimental validation via nitration or sulfonation is recommended to map reactivity .

Advanced Research Questions

Q. How does atmospheric oxygen influence the stability of 4-Fluoro-2,6-dimethylbenzenethiol in storage and during reactions?

  • Methodology : The thiol group is prone to oxidation, forming disulfane dimers. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at ~270 nm for S-S bonds) reveal oxidation rates depend on solvent polarity and trace metal contaminants. Storage under argon at -20°C with molecular sieves minimizes degradation .

Q. What computational approaches predict the reactivity of 4-Fluoro-2,6-dimethylbenzenethiol in drug design or material science?

  • Methodology :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiol’s HOMO energy correlates with gold surface binding affinity in nanomaterials .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivatization for enhanced binding, as seen in estrogen receptor degraders containing fluorinated benzoyl groups .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., disulfanes) and optimize reaction conditions.
  • Byproduct Analysis : LC-MS/MS can identify oxidized or dimerized species. For example, disulfane formation in 4-tert-butyl-2,6-dimethylbenzenethiol reactions highlights the need for rigorous oxygen exclusion .

Q. What advanced applications exist for 4-Fluoro-2,6-dimethylbenzenethiol in medicinal chemistry or materials science?

  • Methodology :

  • Drug Development : As a building block for protease inhibitors or kinase-targeting compounds, leveraging fluorine’s electronegativity to enhance binding. Derivatives of fluorinated thiols are explored in antiviral agents (e.g., GS-9131 analogs) .
  • Materials Science : Functionalize metal-organic frameworks (MOFs) via thiol-metal coordination for catalytic or sensing applications. X-ray photoelectron spectroscopy (XPS) confirms surface binding .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for fluorinated thiols like 4-Fluoro-2,6-dimethylbenzenethiol?

  • Analysis : Discrepancies arise from differences in experimental conditions (e.g., solvent polarity, trace oxygen levels). For instance, aqueous environments accelerate oxidation compared to anhydrous solvents. Researchers should standardize protocols using oxygen-free gloveboxes and validate purity post-synthesis .

Methodological Best Practices

  • Synthesis : Prioritize Schlenk-line techniques for air-sensitive steps.
  • Characterization : Combine NMR, HRMS, and elemental analysis for unambiguous structural confirmation.
  • Storage : Use amber vials under inert gas to prevent photolytic/oxidative degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.